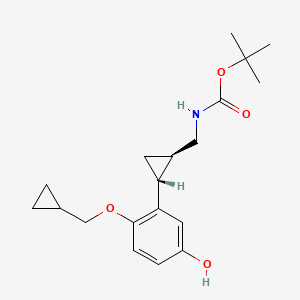
tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a cyclopropylmethoxy and a hydroxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat typically involves multiple steps:
Formation of the cyclopropyl ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with an appropriate phenol derivative under basic conditions.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carbamate can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, this compound may have potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl ring and the hydroxyphenyl group play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methyl)carbamat
- tert-Butyl (((1R,2R)-2-(2-hydroxyphenyl)cyclopropyl)methyl)carbamat
- tert-Butyl (((1R,2R)-2-(2-ethoxyphenyl)cyclopropyl)methyl)carbamat
Uniqueness
tert-Butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat is unique due to the presence of both the cyclopropylmethoxy and hydroxyphenyl groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22)/t13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMGCJBYXCRQGS-DZGCQCFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1C2=C(C=CC(=C2)O)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
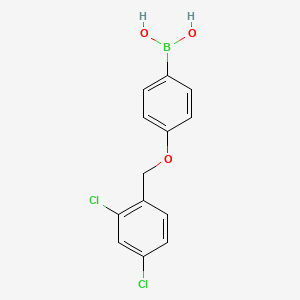
![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)
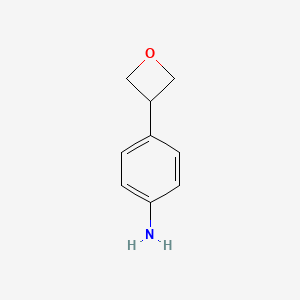



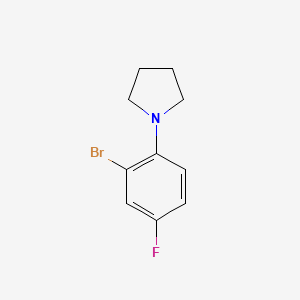

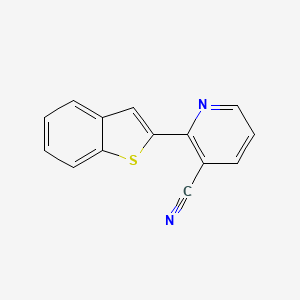
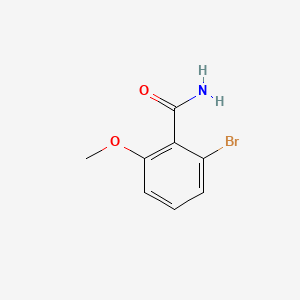
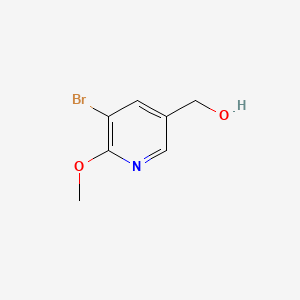
![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)
![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)

